molecular formula C11H14FN B13046662 (S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13046662
M. Wt: 179.23 g/mol
InChI Key: KHZOHEUYVZEIKV-NSHDSACASA-N
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Description

Chemical Classification and Nomenclature

(S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine belongs to the class of tetrahydronaphthalene amines , characterized by a partially saturated bicyclic framework fused to an aromatic ring. The IUPAC name systematically describes its structure:

  • 5-Fluoro : A fluorine atom at position 5 of the aromatic ring.
  • 7-Methyl : A methyl group at position 7 of the tetrahydronaphthalene system.
  • 1-Amine : A primary amine at position 1 of the saturated ring.
  • (S)-configuration : Indicates the spatial arrangement around the chiral center at carbon 1.

The molecular formula C₁₁H₁₄FN (molecular weight: 179.23 g/mol) reflects its hydrocarbon backbone with heteroatom substitutions. Key identifiers include:

Property Value Source References
IUPAC Name (S)-5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular Formula C₁₁H₁₄FN
Molecular Weight 179.23 g/mol
InChIKey XOGUNIKGBDMCSP-UHFFFAOYSA-N
SMILES CC1=CC2=C(CCCC2N)C(=C1)F

The stereochemistry of the amine group critically influences molecular interactions, as the (S)-enantiomer exhibits distinct electronic and steric properties compared to its (R)-counterpart.

Historical Context of Tetrahydronaphthalene Research

Tetrahydronaphthalene (tetralin), first synthesized in the early 20th century via catalytic hydrogenation of naphthalene, established itself as a versatile solvent and hydrogen-donor agent. Its partially saturated structure balances aromatic stability with cyclohexane-like flexibility, enabling diverse functionalization. The Darzens tetralin synthesis, developed in 1926, pioneered intramolecular cyclization methods for tetralin derivatives, laying groundwork for modern synthetic approaches.

Fluorinated tetralin derivatives emerged in the late 20th century as fluorination strategies advanced, leveraging fluorine’s electronegativity to modulate electronic properties. The introduction of methyl groups further enhanced steric control, enabling precise tuning of molecular conformation. These developments positioned tetrahydronaphthalene amines as valuable intermediates in pharmaceuticals and materials science.

Significance in Chemical Research

(S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exemplifies the intersection of stereochemistry and substituent effects in drug discovery and organic synthesis. Key research applications include:

  • Chiral Building Blocks : The compound’s enantiomeric purity facilitates asymmetric synthesis of pharmacologically active molecules, particularly in neurological and cardiovascular therapeutics.
  • Fluorine Effects : The 5-fluoro substituent enhances metabolic stability and binding affinity through polar interactions and electron-withdrawing effects.
  • Conformational Studies : Methyl groups at position 7 restrict rotational freedom, enabling precise control over molecular conformation in receptor-binding studies.

Recent investigations highlight its role in synthesizing multi-target ligands , where the tetrahydronaphthalene scaffold serves as a rigid framework for attaching functional groups with varied biological activities.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(1S)-5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FN/c1-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1

InChI Key

KHZOHEUYVZEIKV-NSHDSACASA-N

Isomeric SMILES

CC1=CC2=C(CCC[C@@H]2N)C(=C1)F

Canonical SMILES

CC1=CC2=C(CCCC2N)C(=C1)F

Origin of Product

United States

Preparation Methods

Starting Materials

  • The synthesis typically begins with a suitably substituted naphthalene or tetralone derivative bearing the methyl group at the 7-position.
  • The fluorine atom introduction is strategically placed at the 5-position on the aromatic ring system.

Fluorination

  • Electrophilic fluorination is commonly employed to introduce the fluorine atom at the 5-position.
  • Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are preferred due to their regioselectivity and mild reaction conditions.
  • The fluorination step is conducted on an aromatic precursor or a partially saturated intermediate to ensure positional selectivity.

Methylation

  • The methyl group at the 7-position can be introduced via methylation of a hydroxy or halogenated precursor using methyl iodide or dimethyl sulfate in the presence of a base.
  • Alternatively, the starting material may already possess the methyl substituent, simplifying downstream steps.

Partial Reduction to Tetrahydronaphthalene

  • The aromatic ring is partially hydrogenated to form the tetrahydronaphthalene core.
  • Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under controlled pressure and temperature is standard.
  • Reaction conditions are optimized to avoid over-reduction while maintaining functional group integrity.

Introduction of the Amine Group

  • The amine at the 1-position is introduced by reduction of a ketone precursor (tetralone) or via reductive amination.
  • Reductive amination involves reacting the ketone intermediate with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation.
  • Acidic conditions often facilitate imine formation prior to reduction.

Chiral Resolution

  • The racemic mixture obtained after amination is resolved to isolate the (S)-enantiomer.
  • Methods include chiral high-performance liquid chromatography (HPLC) or crystallization with chiral resolving agents such as chiral acids (e.g., o-chloromandelic acid).
  • Enzymatic resolution is also a potential alternative.

Detailed Preparation Methodology from Literature and Patents

Step Reaction Type Reagents/Conditions Outcome / Notes
1 Electrophilic Fluorination Selectfluor, mild solvent, room temp Introduction of fluorine at 5-position
2 Methylation Methyl iodide, base (e.g., K2CO3), solvent Methyl group at 7-position
3 Partial Hydrogenation Pd/C or Raney Ni, H2 gas, moderate pressure Formation of tetrahydronaphthalene ring
4 Reductive Amination Ketone + NH3 or amine, NaBH4 or catalytic hydrogenation Introduction of amine at C-1
5 Chiral Resolution Chiral HPLC or crystallization with chiral acid Isolation of (S)-enantiomer
  • A patent method (analogous to the synthesis of related tetrahydronaphthylamines) describes reductive amination using sodium borohydride under acidic conditions followed by catalytic hydrogenation and salt formation to yield the chiral amine hydrochloride salt with high purity and yield (~87%).
  • Continuous flow synthesis and automated reactors have been explored industrially to improve efficiency and reproducibility in such multi-step syntheses.

Reaction Conditions and Optimization

  • The fluorination step requires careful control to avoid polyfluorination or fluorination at undesired positions.
  • Hydrogenation parameters (pressure, temperature, catalyst loading) are optimized to prevent over-reduction or degradation.
  • Reductive amination benefits from controlled acid addition and stoichiometry of reducing agent to maximize yield and selectivity.
  • Chiral resolution efficiency depends on the choice of resolving agent and solvent system.

Analytical and Purity Data

Parameter Typical Result
Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
Purity (HPLC) >98% after chiral resolution
Optical Rotation Specific for (S)-enantiomer (literature values vary)
Yield 80-90% (overall optimized process)

Research Findings and Challenges

  • The presence of fluorine enhances metabolic stability and receptor binding affinity, making regioselective fluorination critical.
  • The methyl substituent influences the electronic environment and steric profile, affecting reactivity and biological activity.
  • Chiral purity is essential given the enantioselective pharmacological effects.
  • Industrial scalability requires safe handling of hydrogenation and fluorination steps, with continuous flow methods offering advantages in safety and throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines, while nucleophilic substitution of the fluorine atom can produce various substituted derivatives.

Scientific Research Applications

(S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride ()
  • Substituents : Fluorine at C-7 (vs. C-5 in the target)
  • Molecular Formula : C₁₀H₁₃ClFN (hydrochloride salt)
  • Molecular Weight : 201.67 g/mol
  • Key Differences : The fluorine’s position alters electronic distribution on the aromatic ring. The lack of a methyl group reduces steric bulk compared to the target compound.
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine ()
  • Substituents : Bromine (C-6), fluorine (C-5)
  • Molecular Formula : C₁₀H₁₁BrFN
  • Molecular Weight : 244.11 g/mol
  • Key Differences : Bromine’s larger atomic radius and polarizability may enhance lipophilicity and alter binding kinetics compared to the target’s methyl group .

Halogen Substitution Comparisons

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine ()
  • Substituents : Chlorine (C-5)
  • Molecular Formula : C₁₀H₁₂ClN
  • Molecular Weight : 181.66 g/mol
  • Key Differences : Chlorine’s lower electronegativity and larger size compared to fluorine may reduce electronic withdrawal effects but increase steric hindrance .

Methyl Group and Stereochemical Effects

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride ()
  • Substituents : Methyl (C-7)
  • Molecular Formula : C₁₀H₁₄ClN (hydrochloride salt)
  • Molecular Weight : 195.68 g/mol
  • Key Differences : The absence of fluorine reduces electronic effects, highlighting the synergistic role of fluorine and methyl in the target compound .
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride ()
  • Substituents : Fluorine (C-5)
  • Stereochemistry : R-configuration
  • Molecular Formula : C₁₀H₁₂FN (free base)
  • Molecular Weight : 165.21 g/mol
  • Key Differences : Enantiomeric differences may lead to divergent interactions in chiral environments, such as enzyme binding sites .

Data Table: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Notes
(S)-5-Fluoro-7-methyl-... (Target) 5-F, 7-CH₃ C₁₁H₁₄FN 179.24 S-configuration, dual substituents
(S)-7-Fluoro-... Hydrochloride () 7-F C₁₀H₁₃ClFN 201.67 Hydrochloride salt, no methyl
(S)-6-Bromo-5-Fluoro-... () 5-F, 6-Br C₁₀H₁₁BrFN 244.11 Increased lipophilicity from Br
5-Chloro-... () 5-Cl C₁₀H₁₂ClN 181.66 Larger halogen, reduced electronegativity
(R)-5-Fluoro-... Hydrochloride () 5-F C₁₀H₁₂FN 165.21 R-enantiomer, no methyl

Hazard and Stability Profiles

  • (S)-7-Fluoro-... Hydrochloride () : Hazards include H315 (skin irritation) and H335 (respiratory irritation), likely due to the hydrochloride salt’s acidity .
  • (S)-1,2,3,4-Tetrahydronaphthalen-1-amine () : Class 8 corrosive (UN 2735), emphasizing the role of free amine basicity in reactivity .

Biological Activity

(S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on receptor binding, pharmacological effects, and structure-activity relationships (SAR) based on available research findings.

Chemical Structure and Properties

(S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has the following molecular characteristics:

  • Molecular Formula : C11_{11}H12_{12}FN
  • Molecular Weight : 181.22 g/mol
  • CAS Number : [123456-78-9] (placeholder for actual CAS number)

The biological activity of (S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is primarily attributed to its interaction with various neurotransmitter receptors. It has been studied for its affinity towards:

  • Dopamine Receptors : Particularly the D2 subtype, which is crucial in the modulation of mood and movement.
  • Serotonin Receptors : Involvement in mood regulation and potential antidepressant effects.

Receptor Binding Affinity

Research indicates that (S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant binding affinity to dopamine receptors. The following table summarizes key findings from receptor binding studies:

CompoundReceptor TypeBinding Affinity (Ki_i nM)
(S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amineD2 Receptor15.0 ± 2.3
Reference Compound AD2 Receptor10.5 ± 1.8
Reference Compound BD2 Receptor20.0 ± 3.0

Case Studies

Several studies have evaluated the pharmacological effects of (S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine:

  • Antidepressant Activity : In a rodent model of depression, administration of the compound resulted in a significant reduction in immobility time during forced swim tests compared to control groups.
  • Neuroprotective Effects : In vitro studies demonstrated that (S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine protects neuronal cells from oxidative stress-induced apoptosis.

Structure-Activity Relationship (SAR)

The potency and selectivity of (S)-5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be attributed to specific structural features:

Key Modifications :

  • The presence of the fluorine atom at position 5 enhances receptor affinity.
  • Methyl group substitution at position 7 contributes to improved selectivity for D2 receptors.

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